molecular formula C15H19O4P B14558488 Butyl methyl naphthalen-1-yl phosphate CAS No. 61911-64-6

Butyl methyl naphthalen-1-yl phosphate

Cat. No.: B14558488
CAS No.: 61911-64-6
M. Wt: 294.28 g/mol
InChI Key: ZAPVHSXIECYYCL-UHFFFAOYSA-N
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Description

Butyl methyl naphthalen-1-yl phosphate is an organophosphorus compound that features a naphthalene ring substituted with a butyl and a methyl group, along with a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl methyl naphthalen-1-yl phosphate typically involves the reaction of naphthalen-1-yl phosphorodichloridate with butyl and methyl alcohols under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl methyl naphthalen-1-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthalen-1-yl phosphate derivatives with different substituents, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl methyl naphthalen-1-yl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl methyl naphthalen-1-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl phosphate: Lacks the butyl and methyl groups, resulting in different chemical properties and reactivity.

    Butyl naphthalen-1-yl phosphate: Similar structure but without the methyl group.

    Methyl naphthalen-1-yl phosphate: Similar structure but without the butyl group.

Uniqueness

Butyl methyl naphthalen-1-yl phosphate is unique due to the presence of both butyl and methyl groups, which influence its chemical reactivity and interactions with molecular targets. This dual substitution provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications .

Properties

CAS No.

61911-64-6

Molecular Formula

C15H19O4P

Molecular Weight

294.28 g/mol

IUPAC Name

butyl methyl naphthalen-1-yl phosphate

InChI

InChI=1S/C15H19O4P/c1-3-4-12-18-20(16,17-2)19-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,3-4,12H2,1-2H3

InChI Key

ZAPVHSXIECYYCL-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OC)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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